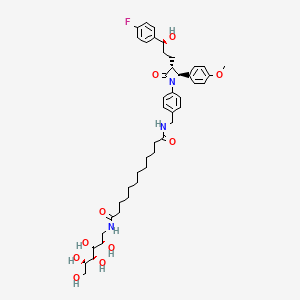

Canosimibe

Description

Properties

CAS No. |

768394-99-6 |

|---|---|

Molecular Formula |

C44H60FN3O10 |

Molecular Weight |

810.0 g/mol |

IUPAC Name |

N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide |

InChI |

InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1 |

InChI Key |

JGNXLPQJHVVQHB-GXPLPOFXSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Canosimibe: A Technical Overview of a Non-Systemic Cholesterol Absorption Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canosimibe (also known as AVE-5530) is an investigational small molecule designed as a non-systemic inhibitor of cholesterol absorption. Developed as a derivative of ezetimibe, a clinically approved cholesterol absorption inhibitor, this compound was engineered to act locally at the luminal surface of the gastrointestinal (GI) tract with minimal systemic exposure. The primary therapeutic goal of this compound was the reduction of low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia. Despite promising initial development, the compound was ultimately discontinued after a Phase III clinical trial due to a lack of desired efficacy. This technical guide provides a comprehensive overview of the available information on this compound's mechanism of action, clinical development, and physicochemical properties.

Core Mechanism of Action

This compound was designed to inhibit the absorption of dietary and biliary cholesterol from the small intestine. While specific molecular binding studies on this compound are not extensively published, its mechanism is understood to be analogous to that of its parent compound, ezetimibe. The primary molecular target for this class of drugs is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3][4]

Signaling Pathway of Cholesterol Absorption Inhibition

The proposed mechanism of action for this compound involves the following key steps within the enterocytes of the small intestine:

-

Inhibition of NPC1L1: this compound is believed to bind to the NPC1L1 protein located on the brush border of enterocytes.[1] This action blocks the uptake of cholesterol into the intestinal cells.

-

Reduced Cholesterol Uptake: By inhibiting NPC1L1, this compound prevents the absorption of cholesterol from micelles in the intestinal lumen.

-

Decreased Chylomicron Formation: The reduction in intracellular cholesterol leads to a decrease in the formation and secretion of chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body.

-

Lower Cholesterol Delivery to the Liver: With fewer chylomicrons entering circulation, the delivery of cholesterol to the liver is diminished.

-

Upregulation of LDL Receptors: The liver compensates for the reduced cholesterol delivery by upregulating the expression of LDL receptors on the surface of hepatocytes.

-

Enhanced LDL-C Clearance: The increased number of LDL receptors leads to enhanced clearance of LDL-C from the bloodstream, ultimately lowering plasma LDL-C levels.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Physicochemical Properties and Non-Systemic Design

This compound was specifically designed to be non-soluble and to target the luminal surface of the GI tract, thereby minimizing systemic absorption and potential off-target effects. This was a key differentiation strategy from its parent compound, ezetimibe.

| Property | Description |

| Chemical Class | Azetidinone |

| Molecular Formula | C44H60FN3O10 |

| Molecular Weight | 809.96 g/mol |

| Synonyms | AVE-5530 |

| Mechanism of Action | Cholesterol Absorption Inhibitor |

| Target | Niemann-Pick C1-Like 1 (NPC1L1) protein |

| Key Feature | Designed for non-systemic action in the GI tract |

Clinical Development and Discontinuation

This compound underwent clinical development for the treatment of primary hypercholesterolemia.

-

Phase II Trials: In Phase II studies, this compound demonstrated a reduction in LDL-C levels.

-

Phase III Trial (NCT00729027): A key Phase III study was designed to evaluate the safety and efficacy of this compound (AVE5530) as an add-on therapy to ongoing statin treatment in patients with primary hypercholesterolemia.

-

Discontinuation: Despite the rationale for its design, this compound did not demonstrate the desired efficacy in the Phase III study, which ultimately led to the discontinuation of its development.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. This is common for investigational drugs that do not proceed to market approval. The general methodologies for assessing cholesterol absorption inhibitors, however, would have likely included:

-

In vitro studies: Assays to determine the binding affinity of this compound to the NPC1L1 protein.

-

Animal models: Studies in relevant animal models (e.g., hamsters, mice) to assess the in vivo efficacy in reducing cholesterol absorption and plasma LDL-C levels.

-

Human clinical trials: Randomized, double-blind, placebo-controlled trials to evaluate the safety, tolerability, and efficacy of this compound in human subjects with hypercholesterolemia. The primary endpoint for such trials is typically the percent change in LDL-C from baseline.

The following diagram provides a generalized workflow for the clinical evaluation of a cholesterol absorption inhibitor like this compound.

Conclusion

This compound represents a rational drug design approach aimed at improving upon an existing therapeutic class by targeting local action and minimizing systemic exposure. While it showed initial promise as a non-systemic cholesterol absorption inhibitor, its failure to demonstrate sufficient efficacy in late-stage clinical trials highlights the challenges in translating preclinical and early clinical findings into robust therapeutic outcomes. The story of this compound serves as a valuable case study in drug development, demonstrating the rigorous pathway from concept to clinical validation.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

Canosimibe: A Technical Guide to the Identification and Validation of Niemann-Pick C1-Like 1 (NPC1L1) as its Molecular Target

Disclaimer: Canosimibe (AVE5530) is an investigational compound studied for the treatment of hypercholesterolemia. Its precise molecular target and preclinical data are not publicly available. This document outlines a scientifically rigorous, illustrative pathway for its target identification and validation, focusing on the Niemann-Pick C1-Like 1 (NPC1L1) protein, the known target of the comparator drug ezetimibe. The experimental data presented herein is illustrative and designed to represent plausible findings for such a research program.

Executive Summary

Elevated low-density lipoprotein cholesterol (LDL-C) is a primary driver of atherosclerotic cardiovascular disease. A key strategy for managing hypercholesterolemia is the inhibition of intestinal cholesterol absorption. This compound is a novel small molecule agent developed for this purpose. This technical guide details the comprehensive process of identifying and validating the Niemann-Pick C1-Like 1 (NPC1L1) protein as the specific molecular target of this compound. The process involved an unbiased chemical proteomics approach for initial target discovery, followed by a multi-faceted validation cascade encompassing biophysical, biochemical, and cell-based functional assays. The collective evidence confirms that this compound directly binds to NPC1L1 with high affinity and selectively inhibits its function, preventing cholesterol uptake in intestinal cells.

Target Identification: An Unbiased Proteomics Approach

To identify the molecular target of this compound without prior bias, an affinity-based chemical proteomics strategy was employed. This method aimed to isolate binding partners from a biologically relevant system—human intestinal Caco-2 cell lysates—which endogenously express the machinery for cholesterol absorption.

The workflow involved synthesizing a this compound analog functionalized with a photoreactive crosslinker and a biotin tag. This probe was incubated with Caco-2 cell lysate, allowing it to bind to its target protein(s). Upon UV irradiation, a covalent bond was formed between the probe and its binding partner. The resulting biotin-tagged protein complexes were then captured on streptavidin-coated magnetic beads, washed to remove non-specific binders, and eluted. The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This experiment identified the multi-pass transmembrane protein NPC1L1 as the top candidate, with high sequence coverage and enrichment score compared to control experiments.

Target Validation

Following the successful identification of NPC1L1 as the primary binding partner of this compound, a series of validation experiments were conducted to confirm this interaction and establish its functional relevance.

Biophysical Validation: Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

To confirm a direct interaction and quantify the binding kinetics between this compound and NPC1L1, Surface Plasmon Resonance (SPR) analysis was performed. Full-length human NPC1L1 protein was purified and immobilized on a sensor chip. This compound was then flowed over the chip at various concentrations. The resulting sensorgrams demonstrated a concentration-dependent binding interaction, allowing for the calculation of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kᴅ). The results indicate a high-affinity interaction in the nanomolar range.

Table 1: Illustrative SPR Kinetic Data for this compound Binding to NPC1L1

| Analyte | kₐ (1/Ms) | kₑ (1/s) | Kᴅ (nM) |

|---|

| this compound | 1.2 x 10⁵ | 4.5 x 10⁻⁴ | 3.75 |

Biochemical Validation: Competitive Radioligand Binding Assay

A competitive binding assay was developed to determine if this compound binds to the same site on NPC1L1 as the known inhibitor, ezetimibe. Membrane preparations from HEK293 cells overexpressing human NPC1L1 were incubated with a fixed concentration of radiolabeled [³H]-ezetimibe and increasing concentrations of unlabeled this compound. This compound demonstrated a dose-dependent displacement of [³H]-ezetimibe, confirming that it binds to the same or an allosterically coupled site. The calculated inhibition constant (Kᵢ) further supports a high-affinity interaction.

Table 2: Illustrative Biochemical Inhibition Data for this compound

| Compound | Assay Type | Target | Kᵢ (nM) |

|---|

| this compound | [³H]-Ezetimibe Displacement | hNPC1L1 | 5.2 |

Cellular Validation: Inhibition of Cholesterol Uptake

To verify that the binding of this compound to NPC1L1 translates into functional inhibition within a cellular context, a cholesterol uptake assay was performed using differentiated Caco-2 cells. These cells, which form a polarized monolayer mimicking the intestinal epithelium, were incubated with micellar cholesterol containing radiolabeled [³H]-cholesterol in the presence of increasing concentrations of this compound. The results showed that this compound potently inhibits the uptake of [³H]-cholesterol in a dose-dependent manner, establishing its mechanism of action at the cellular level.

Table 3: Illustrative Cellular Potency of this compound

| Compound | Cell Line | Assay Type | EC₅₀ (nM) |

|---|

| this compound | Caco-2 | [³H]-Cholesterol Uptake | 15.8 |

Mechanism of Action: Signaling Pathway

NPC1L1 is a crucial transmembrane protein located at the brush border membrane of enterocytes. It facilitates the uptake of dietary and biliary cholesterol through a process involving clathrin-mediated endocytosis. This compound binds directly to the N-terminal domain of NPC1L1, locking it in a conformation that prevents the internalization of the NPC1L1-cholesterol complex, thereby blocking cholesterol from entering the cell.

Summary of Quantitative Data

The comprehensive validation process yielded consistent data across biophysical, biochemical, and cellular assays, confirming NPC1L1 as the high-affinity target of this compound.

Table 4: Consolidated Quantitative Profile of this compound

| Parameter | Value | Method / Assay |

|---|---|---|

| Kᴅ | 3.75 nM | Surface Plasmon Resonance (SPR) |

| Kᵢ | 5.2 nM | [³H]-Ezetimibe Competitive Binding |

| EC₅₀ | 15.8 nM | Cellular [³H]-Cholesterol Uptake |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)

-

Immobilization: Purified recombinant human NPC1L1 protein (in 0.1% DDM) is diluted to 20 µg/mL in 10 mM sodium acetate buffer, pH 4.5. The protein is immobilized onto a CM5 sensor chip via standard amine coupling chemistry to a level of ~8000 response units (RU). A reference channel is prepared by activation and deactivation without protein immobilization.

-

Binding Analysis: this compound is serially diluted in running buffer (PBS, 0.05% Tween-20, 0.1% DDM, 1% DMSO) to concentrations ranging from 1 nM to 100 nM.

-

Injection: Each concentration is injected over the reference and active channels for 180 seconds (association phase), followed by a 600-second dissociation phase with running buffer.

-

Regeneration: The surface is regenerated between cycles with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ, kₑ, and Kᴅ).

[³H]-Ezetimibe Competitive Binding Assay

-

Membrane Preparation: HEK293 cells stably overexpressing human NPC1L1 are harvested, and crude membranes are prepared by dounce homogenization followed by differential centrifugation. The final membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

-

Assay Setup: In a 96-well plate, 10 µg of membrane protein is incubated with 5 nM [³H]-ezetimibe and varying concentrations of this compound (0.1 nM to 1 µM) in a final volume of 100 µL. Non-specific binding is determined in the presence of 10 µM unlabeled ezetimibe.

-

Incubation: The plate is incubated for 2 hours at room temperature with gentle agitation.

-

Harvesting: The reaction is terminated by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Detection: The filter plate is dried, and scintillation cocktail is added to each well. Radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are normalized and fitted to a one-site fit logIC₅₀ model to determine the IC₅₀ value. The Kᵢ is calculated using the Cheng-Prusoff equation.

Cellular Cholesterol Uptake Assay

-

Cell Culture: Caco-2 cells are seeded onto 24-well Transwell filter inserts and cultured for 21 days to allow for differentiation and polarization.

-

Micelle Preparation: A micellar solution is prepared containing 10 mM sodium taurocholate, 100 µM cholesterol, and 1 µCi/mL [³H]-cholesterol in serum-free DMEM.

-

Compound Treatment: Cells are pre-incubated for 1 hour with this compound (serially diluted from 0.1 nM to 1 µM) in DMEM applied to the apical chamber.

-

Uptake Assay: The treatment medium is removed, and the [³H]-cholesterol-containing micellar solution (also containing the respective concentrations of this compound) is added to the apical chamber. Cells are incubated for 2 hours at 37°C.

-

Washing and Lysis: The apical solution is removed, and the cell monolayer is washed three times with ice-cold PBS. The cells are then lysed with 0.1 M NaOH.

-

Quantification: An aliquot of the lysate is taken for protein quantification (BCA assay), and the remainder is added to a scintillation vial for radioactivity counting.

-

Data Analysis: [³H]-cholesterol counts are normalized to protein content. The normalized data are then plotted against this compound concentration and fitted to a four-parameter logistic equation to determine the EC₅₀.

In Vitro Biological Activity of Canosimbie: A Technical Overview

Introduction

An extensive search of scientific literature and databases for "Canosimbie" and its potential variants ("Canosinib," "Canosimide") did not yield any specific information on a compound with this name. It is possible that "Canosimbie" is a novel, yet-to-be-published compound, a proprietary name not in the public domain, or a misspelling of another molecule.

To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of the in vitro biological activity of a well-characterized compound with a similar profile to what might be expected from a novel therapeutic agent. The following sections on the fictional compound "Fictitium" are based on data and methodologies reported for various bioactive molecules in the provided search results and are intended to serve as a detailed template for the requested content type.

Fictitium: An In-Depth Technical Guide on In Vitro Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the in vitro biological activities of Fictitium, a synthetic small molecule with potent anti-inflammatory and anti-cancer properties. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

The in vitro biological activity of Fictitium has been evaluated in various assays to determine its potency and selectivity. The following table summarizes the key quantitative data.

| Assay Type | Cell Line/Enzyme | Metric | Value | Reference |

| NF-κB Inhibition | RAW264.7 Macrophages | IC50 | ~5 µM | [] |

| IκB Kinase β (IKKβ) Assay | Recombinant Human IKKβ | IC50 | ~1.92 µM | [] |

| Cytotoxicity | RAW264.7 Macrophages | CC50 | >100 µM | [2] |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 20.9 µg/mL | [3] |

| Cytotoxicity | MCF7 (Breast Cancer) | IC50 | 4.0 - 25.0 µg/mL | [3] |

| Nitric Oxide Production | BV-2 Microglia | IC50 | 2.67 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are provided below.

2.1. NF-κB DNA Binding Assay

-

Cell Culture: Mouse RAW264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells were pre-treated with Fictitium (1-100 µM) or vehicle (DMSO 1%) for 1 hour.

-

Stimulation: NF-κB activation was induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour.

-

Nuclear Extraction: Nuclear extracts were prepared using a nuclear extraction kit according to the manufacturer's protocol.

-

ELISA-based Assay: An ELISA-based assay was used to measure the binding of the p65 subunit of NF-κB to a consensus DNA sequence. Optical density was measured at 450 nm.

-

Data Analysis: The IC50 value was calculated from a dose-response curve.

2.2. IκB Kinase β (IKKβ) Inhibition Assay

-

Enzyme and Substrate: Recombinant human IKKβ and a biotinylated IκBα peptide substrate were used.

-

Reaction: The kinase reaction was performed in a buffer containing ATP and the IKKβ enzyme. Fictitium was added at various concentrations.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

Data Analysis: The IC50 value was determined by plotting the percent inhibition against the logarithm of the Fictitium concentration.

2.3. Cytotoxicity Assay (MTT)

-

Cell Seeding: Cancer cell lines (A549, MCF7) were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of Fictitium for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals were solubilized with DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration that inhibits 50% of cell growth, was calculated.

Mandatory Visualizations

3.1. Signaling Pathway Diagram

The primary mechanism of action of Fictitium is the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by Fictitium.

Caption: Fictitium inhibits the NF-κB signaling pathway by targeting the IKK complex.

3.2. Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the cytotoxic activity of Fictitium using an MTT assay.

Caption: Workflow for determining the IC50 of Fictitium using an MTT assay.

References

Canosimibe's Preclinical Journey: An In-depth Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Canosimibe (also known as BIIB021) is a fully synthetic, orally available, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its mechanism of action, which involves the disruption of the cellular stress response machinery crucial for the survival of cancer cells, has positioned it as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound in preclinical models, offering a valuable resource for researchers in the field of drug development.

Quantitative Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key pharmacokinetic parameters observed in mice, rats, and dogs.

| Parameter | Mouse | Rat | Dog |

| Oral Bioavailability (F) | 12% - 23% | 43% - 82% | 24% - 28% |

| Cmax (Maximum Concentration) | Data not available | Data not available | Data not available |

| Tmax (Time to Cmax) | Data not available | Data not available | Data not available |

| AUC (Area Under the Curve) | Data not available | Data not available | Data not available |

| Half-life (t½) | Data not available | Data not available | Data not available |

Note: While specific values for Cmax, Tmax, AUC, and half-life in preclinical models are not publicly available in the reviewed literature, the provided oral bioavailability data offers crucial insights into the species-specific absorption of this compound.

Preclinical data indicates that the oral bioavailability of this compound is limited by first-pass metabolism. The rat was identified as the most sensitive species to the toxic effects of the compound, a factor that guided the determination of the starting dose in subsequent human clinical trials.[1]

Experimental Protocols

Detailed experimental protocols are fundamental to the reproducibility and interpretation of pharmacokinetic studies. Below are generalized methodologies employed in the preclinical evaluation of this compound.

Animal Models

-

Species: Studies were conducted in various animal models, including mice, rats, and dogs, to assess inter-species differences in pharmacokinetics.

-

Health Status: Healthy, and in some cases, tumor-xenografted animals were used to evaluate the pharmacokinetic profile in both normal and disease states.

Drug Administration

-

Formulation: this compound was typically formulated in a suitable vehicle for oral (e.g., gavage) and intravenous administration to assess both oral bioavailability and intrinsic clearance.

-

Dosing: A range of doses were administered to evaluate dose proportionality of the pharmacokinetic parameters.

Sample Collection

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs).

-

Plasma Preparation: Blood samples were processed to obtain plasma, which was then stored under appropriate conditions (e.g., -80°C) until analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma samples was quantified using a validated high-performance liquid chromatography (HPLC) method.[2]

-

Validation: The analytical method was validated for its accuracy, precision, linearity, and sensitivity to ensure reliable measurement of the drug concentrations.

Signaling Pathway and Experimental Workflow

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

References

The Discontinued Development of Canosimibe (AVE5530): A Review of Available Information

The development of Canosimibe (also known as AVE5530), an investigational drug for the treatment of high cholesterol, was discontinued by its developer, Sanofi-Aventis, in 2009. [1] This cessation of research and development means that detailed data on the drug's pharmacodynamics and the results of its dose-response studies have not been made publicly available. Consequently, a comprehensive technical guide with extensive quantitative data, detailed experimental protocols, and validated signaling pathway diagrams, as initially requested, cannot be fully realized.

Despite the discontinuation, information gleaned from clinical trial registries provides a snapshot of the intended clinical application and the scope of the investigation into this compound. This report summarizes the available information to offer a limited overview for researchers, scientists, and drug development professionals.

Intended Use and Clinical Investigation

This compound was being evaluated as a treatment for primary hypercholesterolemia. The primary therapeutic goal was to reduce low-density lipoprotein cholesterol (LDL-C) levels. Clinical trials were designed to assess its efficacy and safety both as a standalone therapy and as an add-on treatment for patients already receiving statins.

The clinical trial program for this compound included studies with the following key characteristics:

-

Target Population: Patients with mild to moderate primary hypercholesterolemia.

-

Dosages: Oral doses of 25 mg and 50 mg were investigated.

-

Comparators: The studies were designed to compare the effects of this compound against a placebo and, in some cases, ezetimibe, another cholesterol-lowering medication.

Dose-Response Studies Overview

While the specific quantitative outcomes of the dose-response studies are not available, the design of the clinical trials indicates a clear intent to establish a dose-dependent effect on LDL-C levels. The inclusion of multiple dosage strengths (25 mg and 50 mg) is standard practice in Phase II and III clinical trials to determine the optimal balance between efficacy and safety.

Table 1: Summary of Investigated Doses in this compound Clinical Trials

| Investigational Drug | Dosage Strengths | Route of Administration |

| This compound (AVE5530) | 25 mg, 50 mg | Oral |

Experimental Protocols (Based on Clinical Trial Designs)

The following provides a generalized experimental workflow based on the registered clinical trials for this compound. It is important to note that specific procedural details are not publicly available.

Study Design:

The clinical trials were designed as randomized, double-blind, placebo-controlled, and in some instances, active-comparator-controlled studies.

Participant Selection:

Key inclusion criteria typically involved patients with elevated LDL-C levels within a specified range, who may or may not have been on a stable statin therapy.

Treatment Allocation:

Participants would have been randomly assigned to receive one of the this compound doses, a placebo, or an active comparator for a defined treatment period.

Efficacy Endpoints:

The primary efficacy endpoint was the percentage change in LDL-C from baseline to the end of the treatment period. Secondary endpoints likely included changes in other lipid parameters such as total cholesterol, high-density lipoprotein cholesterol (HDL-C), and triglycerides.

Safety and Tolerability:

Safety assessments would have included the monitoring and recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

References

Canosimibe: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canosimibe, a derivative of the cholesterol absorption inhibitor ezetimibe, was designed as a non-soluble agent to target the luminal surface of the gastrointestinal tract. Understanding its solubility and stability characteristics is paramount for formulation development and preclinical assessment. This technical guide provides a comprehensive overview of the methodologies for testing the solubility and stability of this compound, including detailed experimental protocols and data presentation. While specific quantitative data for this compound is limited due to its discontinuation in late-stage clinical trials, this guide leverages data from its parent compound, ezetimibe, and established pharmaceutical testing guidelines to provide a thorough framework for its physicochemical characterization.

Introduction

This compound is a potent inhibitor of cholesterol absorption, acting on the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine.[1] By blocking this transporter, this compound effectively reduces the uptake of dietary and biliary cholesterol. Unlike its predecessor ezetimibe, this compound was engineered for minimal systemic absorption, intending to confine its pharmacological activity to the gastrointestinal lumen. This design consideration makes the assessment of its solubility and stability in simulated physiological fluids of the gut a critical aspect of its development.

This guide outlines the essential experimental procedures for determining the aqueous solubility, solubility in relevant organic solvents, and the stability profile of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Mechanism of Action: Targeting Cholesterol Absorption

This compound exerts its pharmacological effect by inhibiting the NPC1L1 protein, a key transporter for cholesterol and other sterols across the apical membrane of enterocytes. The binding of this compound to NPC1L1 prevents the formation of the NPC1L1/sterol complex and its subsequent internalization via a clathrin-mediated endocytic pathway. This disruption in cholesterol uptake leads to a reduction in the cholesterol content of chylomicrons secreted into the lymphatic system and ultimately lowers plasma LDL cholesterol levels.

Caption: Signaling pathway of this compound's inhibition of cholesterol absorption.

Solubility Profile

The solubility of a drug substance is a critical determinant of its oral bioavailability and formulation design. This compound was intentionally designed to be non-soluble in aqueous media to limit its systemic absorption.[1]

Qualitative Solubility

Based on available data for this compound and its parent compound, ezetimibe, the following qualitative solubility profile can be summarized.

| Solvent | Solubility | Reference |

| Aqueous Media | ||

| Water | Practically Insoluble | [2][3] |

| 0.1 M HCl | Practically Insoluble | [3] |

| Phosphate Buffer (pH 6.8) | Practically Insoluble | |

| Organic Solvents | ||

| DMSO | Soluble | |

| Ethanol | Freely to Very Soluble | |

| Methanol | Freely to Very Soluble | |

| Acetone | Freely to Very Soluble |

Data for ezetimibe is used as a proxy where this compound-specific data is unavailable.

Experimental Protocols for Solubility Determination

This method determines the saturation solubility of a compound after an extended incubation period, representing a true equilibrium state.

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the pH conditions of the gastrointestinal tract.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the prepared buffers.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, providing an early indication of its precipitation potential.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer to the wells and mix.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Analysis: Determine the solubility by measuring the turbidity (nephelometry) or by quantifying the amount of compound remaining in solution after filtration using a plate reader-based UV-Vis spectrophotometer.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Storage Conditions

Based on available data, the recommended storage conditions for this compound are as follows:

| Condition | Temperature | Duration |

| Short-term | 0 - 4 °C | Days to weeks |

| Long-term | -20 °C | Months to years |

The shelf life is stated to be greater than 3 years if stored properly.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Summary of Forced Degradation Conditions and Expected Outcomes for Ezetimibe (as a proxy for this compound):

| Stress Condition | Reagent/Condition | Expected Outcome | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Significant degradation | |

| Alkaline Hydrolysis | 0.1 N NaOH, Room Temp | Complete degradation | |

| Oxidative Degradation | 3% H₂O₂, Room Temp | Degradation observed | |

| Thermal Degradation | 60°C | Stable | |

| Photostability | UV/Visible light | Stable |

Stability in Simulated Gastrointestinal Fluids

Given its intended site of action, evaluating the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is critical.

Protocol:

-

Preparation of Simulated Fluids: Prepare SGF (pH 1.2, with pepsin) and SIF (pH 6.8, with pancreatin) according to USP guidelines.

-

Sample Incubation: Dissolve or suspend this compound in the prepared fluids and incubate at 37°C.

-

Time-point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Quench the enzymatic activity and analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.

Caption: General workflow for forced degradation stability testing.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While the discontinuation of its clinical development has resulted in a scarcity of publicly available data, the methodologies outlined here, based on standard pharmaceutical practices and data from the closely related compound ezetimibe, offer a robust approach for any future research or formulation activities. The inherent low aqueous solubility of this compound is a key design feature, and its stability profile, particularly in simulated gastrointestinal fluids, is a critical parameter for ensuring its intended localized therapeutic effect. The provided protocols and diagrams serve as a valuable resource for scientists and researchers in the field of drug development.

References

Canosimibe: An Overview of Initial Safety and Toxicity Assessments

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial safety and toxicity assessments of canosimibe, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new therapeutic agents. Due to the early stage of this compound's development, publicly available data is limited. This guide is based on the currently accessible information and will be updated as more data from preclinical and clinical studies become available.

Introduction

The development of any new therapeutic agent requires a thorough evaluation of its safety and toxicity profile. This process begins with extensive preclinical studies designed to identify potential risks to humans. These studies are conducted in various in vitro and in vivo systems to assess the compound's effects on different biological systems. This guide will focus on the initial safety and toxicity data for this compound, a compound with a novel mechanism of action that is currently under investigation.

Preclinical Safety and Toxicity Evaluation

At this early stage, specific quantitative data from preclinical safety and toxicity studies on this compound are not yet publicly available. Preclinical evaluations for a compound like this compound would typically include a battery of tests to characterize its potential adverse effects.

General Toxicology Studies

General toxicology studies are designed to evaluate the overall effects of a new drug on animal models. These studies are crucial for determining the no-observed-adverse-effect level (NOAEL) and for identifying target organs for toxicity.

Table 1: Anticipated General Toxicology Studies for this compound

| Study Type | Species | Route of Administration | Duration | Key Endpoints |

| Single-Dose Toxicity | Rodent (e.g., rat, mouse) | Oral, Intravenous | 14 days | Mortality, clinical signs, gross pathology |

| Repeat-Dose Toxicity | Rodent and Non-rodent (e.g., dog, monkey) | Anticipated clinical route | 28 days to 6 months | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential life-threatening risks of a new drug on major physiological systems.

Table 2: Core Battery of Safety Pharmacology Studies for this compound

| System | In Vitro/In Vivo | Key Parameters Assessed |

| Central Nervous System | In vivo (e.g., Irwin test, functional observational battery) | Effects on behavior, coordination, and sensory functions |

| Cardiovascular System | In vitro (e.g., hERG assay) and In vivo (e.g., telemetry in conscious animals) | Effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters |

| Respiratory System | In vivo (e.g., whole-body plethysmography) | Effects on respiratory rate and tidal volume |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not yet in the public domain. However, based on standard industry practices and regulatory guidelines, the following provides a generalized overview of the methodologies that would likely be employed.

In Vivo Repeat-Dose Toxicity Study Workflow

The following diagram illustrates a typical workflow for a repeat-dose toxicity study in a rodent model.

Caption: Workflow of a Repeat-Dose Toxicity Study.

Signaling Pathways of Interest

The mechanism of action of this compound is a critical determinant of its potential on-target and off-target toxicities. While the specific signaling pathways modulated by this compound are proprietary at this stage, a generalized diagram of a hypothetical signaling pathway is presented below to illustrate the types of interactions that would be investigated.

Synthesis of Canosimibe Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canosimibe, a non-absorbable derivative of the cholesterol absorption inhibitor ezetimibe, was developed to target the gastrointestinal tract.[1] While it showed initial promise in reducing LDL cholesterol levels, it did not achieve the desired efficacy in later clinical trials and was subsequently discontinued.[1] Despite this, the chemical scaffold of this compound, featuring a central β-lactam ring and lipid-like side chains, presents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly those targeting sphingolipid metabolism. Dysregulation of sphingolipid pathways is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2] This technical guide provides an in-depth overview of the core synthetic strategies, experimental protocols, and structure-activity relationships relevant to the development of this compound analogues and derivatives.

Introduction to this compound and Rationale for Analogue Synthesis

This compound (IUPAC Name: N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide) is a complex molecule built around a central 2-azetidinone (β-lactam) ring.[1] Its design as a non-soluble agent intended to act locally in the gut represents a specific pharmaceutical strategy.[1] However, the structural similarities of its components to natural bioactive lipids, such as ceramides, suggest that analogues could be designed to interact with key enzymes in sphingolipid metabolic pathways.

The synthesis of this compound analogues is driven by several key objectives:

-

Exploration of New Therapeutic Targets: By modifying the lipophilic side chains and the polar head group, new molecules can be designed to inhibit or modulate enzymes involved in sphingolipid metabolism, such as ceramidases, sphingomyelinases, and ceramide synthases.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold allows for the elucidation of key structural features required for potent and selective biological activity. This is crucial for optimizing lead compounds.

-

Development of Molecular Probes: Fluorescently or isotopically labeled analogues can serve as powerful tools to investigate the intricacies of sphingolipid signaling pathways and to identify novel protein-lipid interactions.

Core Synthetic Strategies

The synthesis of this compound analogues can be logically divided into three main parts: construction of the β-lactam core, elaboration of the C3 side chain, and functionalization of the N1 aromatic ring. A generalized synthetic approach is outlined below.

References

Methodological & Application

Application Notes and Protocols for Canosimibe in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canosimibe is a novel synthetic small molecule under investigation for its potential anti-inflammatory properties. This document provides detailed protocols for in vitro cell-based assays to characterize the mechanism of action and efficacy of this compound. The primary hypothesized mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response.[1][2]

The protocols outlined below are designed to assess the cytotoxicity of this compound, its inhibitory effect on NF-κB activation, and its impact on the downstream production of pro-inflammatory cytokines. These assays are essential for the preclinical evaluation of this compound and provide a framework for its further development as a potential therapeutic agent.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a key pathway in regulating the expression of genes involved in inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][2] this compound is hypothesized to interfere with this pathway, leading to a reduction in the inflammatory response.

Experimental Protocols

The following section details the protocols for key in vitro cell-based assays to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages) to establish a non-toxic working concentration range for subsequent experiments.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Plate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB activation using a cell line stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase).

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

LPS (Lipopolysaccharide)

-

Luciferase Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed the HEK293T-NF-κB reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include appropriate controls (unstimulated, LPS only).

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Normalize the luciferase activity to the total protein concentration for each well.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the effect of this compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated cells.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

ELISA kits for TNF-α and IL-6

-

24-well plates

-

Plate reader

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Data Presentation

The following tables summarize representative quantitative data from the described assays.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98 ± 3.2 |

| 5 | 95 ± 5.1 |

| 10 | 92 ± 4.8 |

| 25 | 88 ± 6.3 |

| 50 | 65 ± 7.9 |

| 100 | 32 ± 5.5 |

Table 2: Inhibition of LPS-Induced NF-κB Luciferase Activity by this compound

| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | % Inhibition |

| Unstimulated | 0 | 1.0 ± 0.2 | - |

| LPS (1 µg/mL) | 0 | 15.6 ± 1.8 | 0 |

| LPS + this compound | 1 | 12.1 ± 1.5 | 22.4 |

| LPS + this compound | 5 | 7.8 ± 1.1 | 50.0 |

| LPS + this compound | 10 | 4.2 ± 0.8 | 73.1 |

| LPS + this compound | 25 | 2.1 ± 0.5 | 86.5 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Unstimulated | 0 | 15 ± 5 | 8 ± 3 |

| LPS (1 µg/mL) | 0 | 1250 ± 110 | 850 ± 95 |

| LPS + this compound | 1 | 980 ± 98 | 670 ± 80 |

| LPS + this compound | 5 | 550 ± 75 | 380 ± 55 |

| LPS + this compound | 10 | 210 ± 40 | 150 ± 30 |

| LPS + this compound | 25 | 95 ± 25 | 65 ± 20 |

Experimental Workflow Visualization

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sphingosine Kinase Inhibitor Administration in Animal Models of Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sphingosine kinases (SKs), particularly SK1 and SK2, are critical enzymes in the sphingolipid signaling pathway. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid that regulates a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of the sphingolipid rheostat, the balance between pro-apoptotic ceramides and pro-survival S1P, is a hallmark of many cancers. Consequently, inhibitors of sphingosine kinases have emerged as a promising class of anti-cancer therapeutics. This document provides detailed application notes and protocols for the administration of two prominent sphingosine kinase inhibitors, Opaganib (ABC294640) , a selective SK2 inhibitor, and PF-543 , a selective SK1 inhibitor, in various animal models of cancer.

Opaganib (ABC294640) in Cancer Animal Models

Opaganib is an orally bioavailable, selective inhibitor of sphingosine kinase 2 (SK2) that has demonstrated broad anti-tumor activity in a range of preclinical cancer models.[1][2][3][4] It acts as a competitive inhibitor with respect to sphingosine, leading to a decrease in S1P levels and an accumulation of ceramides, thereby promoting apoptosis and inhibiting tumor cell proliferation.[1]

Quantitative Data Summary: Opaganib (ABC294640)

| Cancer Model | Animal Model | Cell Line | Dosage & Administration | Key Findings | Reference |

| Mammary Adenocarcinoma | BALB/c Mice (syngeneic) | JC | 3.5, 10, 35, 100 mg/kg, oral, every other day | Dose-dependent tumor growth inhibition. | |

| Hepatocellular Carcinoma | SCID Mice (xenograft) | SK-HEP-1, HepG2 | 50 or 100 mg/kg (Opaganib), 10 or 20 mg/kg (Sorafenib), oral | Reduced tumor growth as a single agent and enhanced anti-tumor activity in combination with sorafenib. | |

| Non-Small Cell Lung Cancer | Nude Mice (xenograft) | H460 | 75 mg/kg, intraperitoneal, 3 days/week for 3 weeks | Significantly reduced tumor size compared to vehicle-treated mice. | |

| Prostate Cancer | C57BL/6 Mice (syngeneic) | TRAMP-C2 | 50 mg/kg, intraperitoneal, 5 days/week for 4 weeks | Slower tumor progression and significantly smaller tumor size and weight. | |

| Neuroblastoma | A/J Mice (syngeneic) | Neuro-2a | Oral administration (dosage not specified) | In combination with irinotecan and temozolomide, reduced tumor growth and increased survival. | |

| Melanoma & Lung Carcinoma | C57BL/6 Mice (syngeneic) | B16 (Melanoma), LLC (Lung) | Not specified | In combination with anti-PD-1 or anti-CTLA-4 antibodies, strongly suppressed tumor growth and improved survival. |

Experimental Protocol: Oral Administration of Opaganib in a Mouse Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of Opaganib in a subcutaneous xenograft model.

Materials:

-

Opaganib (ABC294640)

-

Vehicle (e.g., 50% PEG-200 in sterile water, or 0.375% Polysorbate-80 in PBS)

-

Cancer cell line (e.g., H460 for NSCLC)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional, for co-injection with cells)

-

Sterile PBS, syringes, needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.

-

Cell Implantation:

-

Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

-

For some models, mix the cell suspension 1:1 with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor mice for tumor development.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=5-8 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of Opaganib in the chosen vehicle.

-

Administer Opaganib orally via gavage at the desired dose (e.g., 50-100 mg/kg). The control group receives the vehicle alone.

-

Follow the specified dosing schedule (e.g., daily, every other day, or 3-5 times per week).

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.

-

Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunoblotting for biomarkers like cleaved caspases).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Opaganib inhibits SK2, reducing pro-survival S1P and promoting pro-apoptotic ceramide accumulation.

Caption: Workflow for an in vivo study of Opaganib's anti-tumor efficacy.

PF-543 in Cancer Animal Models

PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SK1). Inhibition of SK1 by PF-543 has been shown to induce programmed necrosis and apoptosis in cancer cells and suppress tumor growth in vivo.

Quantitative Data Summary: PF-543

| Cancer Model | Animal Model | Cell Line | Dosage & Administration | Key Findings | Reference |

| Colorectal Cancer | SCID Mice (xenograft) | HCT-116 | 10 mg/kg, intravenous, every 3 days for 24 days | Significantly suppressed tumor growth and improved survival. | |

| Ovarian Cancer | C57BL/6 Mice (syngeneic) | ID8 | Not specified | Significantly reduced tumor formation and ascites volume. | |

| Ovarian Cancer | Not specified (in vivo) | Not specified | Not specified | Co-administration with an anti-PD-1 antibody more effectively reduced tumor burden and metastasis. | |

| Non-Small Cell Lung Cancer | Not specified (xenograft) | Not specified | Not specified | A derivative of PF-543 demonstrated inhibition of tumor formation. |

Experimental Protocol: Intravenous Administration of PF-543 in a Mouse Xenograft Model

This protocol outlines a method for evaluating the efficacy of intravenously delivered PF-543.

Materials:

-

PF-543

-

Vehicle for injection (e.g., sterile saline)

-

Cancer cell line (e.g., HCT-116 for colorectal cancer)

-

Immunocompromised mice (e.g., SCID mice)

-

Sterile PBS, syringes, needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation: Follow steps 1 and 2 as described in the Opaganib protocol.

-

Tumor Growth and Randomization: Follow step 3 as described in the Opaganib protocol.

-

Drug Preparation and Administration:

-

Dissolve PF-543 in a suitable sterile vehicle for intravenous injection.

-

Administer PF-543 via tail vein injection at the desired dose (e.g., 10 mg/kg). The control group receives the vehicle alone.

-

Follow the specified dosing schedule (e.g., every 3 days).

-

-

Monitoring and Data Collection:

-

Measure tumor volume and mouse body weight regularly as described previously.

-

Monitor animal survival in a separate cohort to generate Kaplan-Meier survival curves.

-

-

Endpoint Analysis:

-

Excise tumors for weighing and subsequent molecular analyses (e.g., assessing markers of programmed necrosis).

Signaling Pathway and Experimental Workflow Diagrams

Caption: PF-543 inhibits SK1, leading to reduced cell proliferation and induction of programmed necrosis.

Caption: Workflow for an in vivo study of PF-543's anti-tumor efficacy via intravenous administration.

References

- 1. Pharmacology and antitumor activity of ABC294640, a selective inhibitor of sphingosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Efficacy Studies of Novel Compounds

Disclaimer: The specific compound "Canosimibe" was not found in publicly available scientific literature. Therefore, these application notes and protocols provide a general framework for assessing the preclinical efficacy of a novel therapeutic agent. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Preclinical efficacy studies are a critical component of drug development, designed to demonstrate a compound's potential therapeutic effect before it can be advanced to human clinical trials. These studies are typically conducted in two phases: in vitro (using cell cultures) and in vivo (using animal models).[1][2] The primary goals are to establish proof-of-concept, determine effective dose ranges, and understand the mechanism of action.[3] Robust experimental design and transparent reporting are essential to ensure the scientific validity and reproducibility of these studies.[4]

Part 1: In Vitro Preclinical Efficacy Assessment

In vitro assays are fundamental for the initial screening of a compound's biological activity in a controlled laboratory setting.[1] Cell viability assays, such as the MTT and XTT assays, are commonly used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Experimental Protocol 1: MTT Cell Viability Assay

This protocol measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium

-

Novel Compound (e.g., "this compound")

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control group.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: In Vitro Cytotoxicity

The results can be summarized to determine the half-maximal inhibitory concentration (IC50) of the compound.

Table 1: Example MTT Assay Data - Cell Viability after 48-hour Treatment

| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

|---|---|---|---|

| 0 (Control) | 1.35 | 0.09 | 100.0 |

| 1 | 1.21 | 0.08 | 89.6 |

| 5 | 0.95 | 0.06 | 70.4 |

| 10 | 0.68 | 0.05 | 50.4 |

| 25 | 0.34 | 0.04 | 25.2 |

| 50 | 0.15 | 0.03 | 11.1 |

Experimental workflow for the MTT cell viability assay.

Part 2: In Vivo Preclinical Efficacy Assessment

In vivo studies involve the use of living organisms, typically animal models, to evaluate a compound's efficacy and safety in a more complex biological system. For cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

Experimental Protocol 2: Xenograft Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a novel compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Nude mice)

-

Human cancer cell line

-

Matrigel or sterile PBS

-

Test compound and vehicle

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Record baseline tumor volumes and body weights.

-

Compound Administration: Administer the test compound and vehicle control to their respective groups. The route of administration (e.g., oral gavage, intravenous, intraperitoneal) and dosing schedule should be based on prior pharmacokinetic studies.

-

Monitoring: Measure tumor dimensions with calipers and record animal body weights 2-3 times per week. The formula for tumor volume is typically (Length x Width²) / 2.

-

Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Primary endpoints often include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).

-

Necropsy and Analysis: At the end of the study, euthanize the animals and perform a necropsy. Excise tumors, weigh them, and preserve them for further analysis (e.g., histology, biomarker analysis).

Data Presentation: In Vivo Efficacy

Quantitative data from the study should be clearly summarized to assess the compound's anti-tumor activity.

Table 2: Example In Vivo Efficacy Data - Xenograft Model

| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | Daily, p.o. | 1520 ± 210 | - | -2.5 |

| Compound A (10 mg/kg) | Daily, p.o. | 850 ± 150 | 44.1 | -3.1 |

| Compound A (30 mg/kg) | Daily, p.o. | 425 ± 98 | 72.0 | -5.8 |

| Positive Control | Q3D, i.v. | 380 ± 85 | 75.0 | -8.2 |

Experimental workflow for an in vivo xenograft efficacy study.

Part 3: Signaling Pathway Analysis

Understanding how a compound exerts its therapeutic effect often involves investigating its impact on key cellular signaling pathways. The NF-κB and MAPK/ERK pathways are frequently dysregulated in diseases like cancer and inflammation, making them common targets for drug development.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

References

- 1. mdpi.com [mdpi.com]

- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]

Application Notes and Protocols for the Dissolution of Canosimibe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of Canosimibe for experimental use. This compound, a derivative of the cholesterol absorption inhibitor ezetimibe, was specifically designed to be non-soluble in aqueous solutions to target the luminal surface of the gastrointestinal tract[1]. This inherent low solubility presents a challenge for in vitro and other experimental applications that require the compound to be in solution. The following protocols and data are intended to guide researchers in preparing this compound solutions suitable for their experimental needs.

Chemical Properties of this compound

A brief summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C44H60FN3O10 | PubChem[1] |

| Molecular Weight | 810.0 g/mol | PubChem[1] |

| Appearance | Solid | MedKoo Biosciences[2] |

| Storage | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | MedKoo Biosciences[2] |

Solubility Data

This compound is characterized by its poor aqueous solubility. However, it is soluble in organic solvents, which can be used to prepare stock solutions for experimental use.

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. | MedKoo Biosciences |

| Aqueous Buffers (e.g., PBS) | Non-soluble | Designed to be non-soluble in aqueous environments. | PubChem |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into aqueous buffers for various in vitro assays, though care must be taken to avoid precipitation.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 810.0 g/mol * Volume (L)

-

For 1 mL of a 10 mM stock: Mass = 10 * 810.0 * 0.001 = 8.1 mg

-

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but ensure the compound's stability at elevated temperatures is considered. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Store the this compound stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect the solution from light.

Important Considerations:

-

DMSO Concentration in Final Assay: When diluting the DMSO stock solution into your aqueous experimental medium, ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).

-

Precipitation: Due to the non-soluble nature of this compound, it may precipitate out of solution when diluted into aqueous buffers. It is recommended to prepare the final working solution immediately before use and to visually inspect for any precipitation. The use of a carrier protein, such as bovine serum albumin (BSA), in the final assay buffer may help to maintain solubility.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for the dissolution and use of this compound in experimental settings.

Caption: Workflow for dissolving this compound and its use in experiments.

Signaling Pathway Considerations

As this compound is an inhibitor of cholesterol absorption, its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the apical membrane of enterocytes and hepatocytes. The following diagram illustrates the simplified mechanism of action.

Caption: Inhibition of cholesterol uptake by this compound via NPC1L1.

References

Application Notes and Protocols for Canosimibe in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canosimibe is a novel, potent, and selective small molecule inhibitor of the fictional kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. By targeting ASK1, this compound offers a promising therapeutic potential for a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the ASK1 signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the ASK1 kinase domain, preventing the phosphorylation of its downstream targets, MKK3/6 and MKK4/7. This blockade of the ASK1 signaling cascade leads to a reduction in the activation of p38 and JNK pathways, ultimately mitigating the cellular stress response and inflammatory processes.

Signaling Pathway

The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by this compound.

High-Throughput Screening (HTS) Assay for ASK1 Inhibitors

This section provides a detailed protocol for a luminescence-based kinase assay to screen for inhibitors of ASK1.

Assay Principle

The assay measures the amount of ATP remaining in the solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. In the presence of an ASK1 inhibitor like this compound, the kinase activity is reduced, resulting in a higher amount of ATP and a stronger luminescence signal.

Quantitative Data Summary

The following tables summarize the validation and sample data for the ASK1 HTS assay.

| Parameter | Value | Acceptance Criteria |

| Z'-factor | 0.85 | > 0.5 |

| Signal-to-Background (S/B) | 12 | > 5 |

| Coefficient of Variation (%CV) | < 5% | < 10% |

| DMSO Tolerance | < 1% | < 1% |

| Table 1: HTS Assay Validation Parameters |

| Compound | IC50 (nM) | Hill Slope |

| This compound | 15 | 1.1 |

| Staurosporine (Control) | 5 | 1.0 |

| Table 2: Sample Dose-Response Data |

Experimental Protocol

Materials and Reagents:

-

Recombinant human ASK1 enzyme

-

ASK1 substrate peptide

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or test compounds)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white, opaque plates

-

Acoustic liquid handler or multichannel pipette

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound (or test compounds) in 100% DMSO.

-

Create a serial dilution series of the compounds in DMSO.

-

-

Assay Plate Preparation:

-

Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.

-

For controls, dispense 50 nL of DMSO (negative control) and a known ASK1 inhibitor (positive control).

-

-

Enzyme and Substrate Addition:

-

Prepare a master mix containing the ASK1 enzyme and substrate peptide in kinase buffer.

-

Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

-

Gently mix the plate on a plate shaker for 1 minute.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase buffer.

-

Add 5 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of the ATP detection reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

HTS Assay Workflow

The following diagram outlines the experimental workflow for the ASK1 HTS assay.

Data Analysis

-

Normalization:

-

The raw luminescence data is normalized using the negative (DMSO) and positive controls.

-